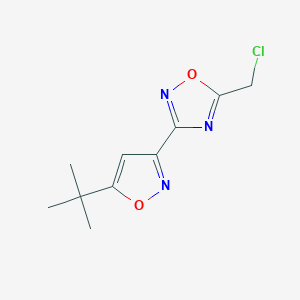
3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole
Descripción general
Descripción
3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole, also known as TBCO, is a heterocyclic organic compound that has been of interest to scientists due to its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. TBCO is a five-membered ring structure composed of an oxygen atom, two nitrogen atoms, and two carbon atoms. The nitrogen atoms form an isoxazole ring, while the two carbon atoms are connected to a chloromethyl group. TBCO has been studied for its unique properties and potential applications.
Aplicaciones Científicas De Investigación
3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole has been studied for its potential applications in various scientific fields. In medicinal chemistry, 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole has been used as a starting material for the synthesis of various biologically active compounds such as inhibitors of the enzyme thymidine kinase, which is involved in DNA replication. In material science, 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole has been used to synthesize polymers with interesting properties such as high thermal stability and low water solubility. In biochemistry, 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole has been used to synthesize inhibitors of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Mecanismo De Acción
The mechanism of action of 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the formation of a covalent bond between the nitrogen atoms of the isoxazole ring and the chloromethyl group. This bond is thought to be responsible for the biological activity of 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole, as it is believed to interact with various enzymes and other proteins.
Biochemical and Physiological Effects
3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the enzyme thymidine kinase, which is involved in DNA replication, and the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole has been found to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable under a wide range of conditions. In addition, it is non-toxic and has a low environmental impact. However, 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole is also relatively expensive and has a limited shelf life.
Direcciones Futuras
Future research on 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole could focus on its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. For example, further research could be conducted to explore its potential as an inhibitor of various enzymes, its potential as a starting material for the synthesis of polymers, and its potential as an inhibitor of the enzyme acetylcholinesterase. In addition, further research could be conducted to explore the mechanism of action of 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole and to develop more efficient synthesis methods. Finally, further research could be conducted to explore the potential toxicity and environmental impact of 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole.
Propiedades
IUPAC Name |
3-(5-tert-butyl-1,2-oxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c1-10(2,3)7-4-6(13-15-7)9-12-8(5-11)16-14-9/h4H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFWHSWHILZYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1488655.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine](/img/structure/B1488657.png)
![2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol](/img/structure/B1488658.png)
![(3-aminopyrrolidin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B1488660.png)
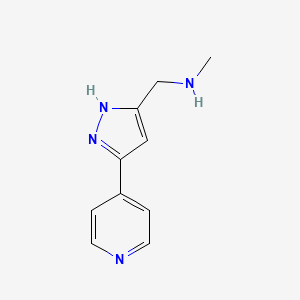
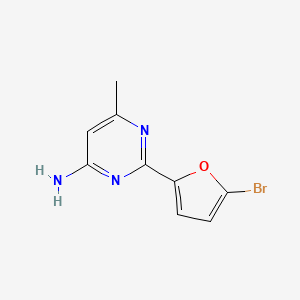
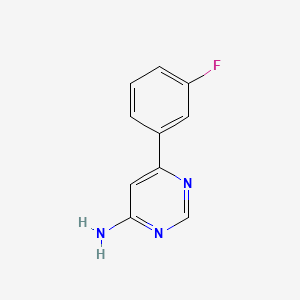
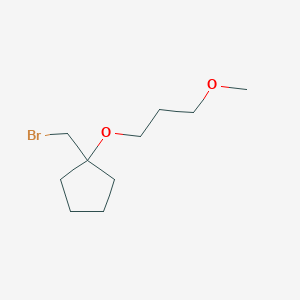

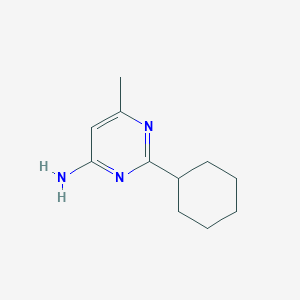
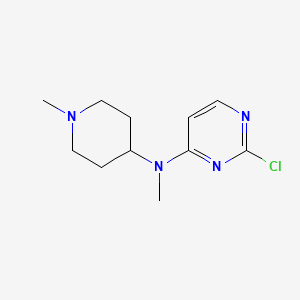
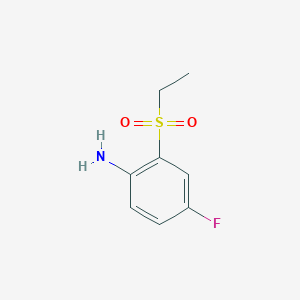
![{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488675.png)